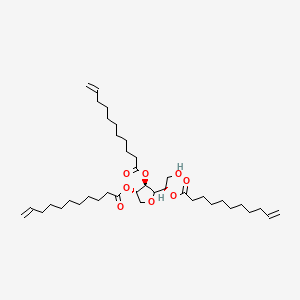

Sorbitan, tri-10-undecenoate

Description

Sorbitan (B8754009) Esters: Fundamental Chemical Architecture and Research Significance

Sorbitan esters are non-ionic surfactants derived from the reaction of sorbitol, a sugar alcohol, with fatty acids. matangiindustries.comshreechem.in The fundamental chemical architecture consists of a central sorbitan core, which is a cyclic ether formed by the dehydration of sorbitol. lamberti.comwikipedia.org This process typically yields a mixture of cyclic forms, with 1,4-anhydrosorbitol being a predominant structure. wikipedia.org

This hydrophilic sorbitan head is then esterified with one or more fatty acid chains, which provide a hydrophobic (lipophilic) tail. shreechem.in The final product is a complex mixture, as any of the free hydroxyl groups on the sorbitan ring can react. lamberti.com The properties and function of a specific sorbitan ester are determined by the type of fatty acid used (its chain length and degree of saturation) and the number of fatty acid chains attached (mono-, di-, or tri-esters). lamberti.comontosight.ai

Because of their amphiphilic nature—having both water-loving and oil-loving parts—sorbitan esters are highly effective as emulsifiers, capable of stabilizing both water-in-oil and oil-in-water emulsions. wikipedia.orgshreechem.in This functionality is critical in industries such as cosmetics, pharmaceuticals, and food production for creating stable creams, lotions, and ointments. shreechem.inshreechem.in In research, their significance lies in their biocompatibility, biodegradability, and derivation from renewable resources like sorbitol and vegetable-based fatty acids. lamberti.comshreechem.in This has made them model compounds for studying interfacial phenomena, drug delivery vesicles, and as precursors for bio-based polymers. allmultidisciplinaryjournal.comresearchgate.net

| Property | Description |

| Chemical Family | Non-ionic surfactants, Polyol esters shreechem.inworktribe.com |

| Core Structure | Sorbitan (a dehydrated derivative of sorbitol, primarily 1,4-anhydrosorbitol) matangiindustries.comwikipedia.org |

| Attached Groups | One or more fatty acid chains (e.g., lauric, stearic, oleic, undecenoic acid) matangiindustries.comontosight.ai |

| Key Characteristic | Amphiphilic (possesses both hydrophilic and hydrophobic regions) ontosight.ai |

| Primary Function | Emulsifying agent, stabilizer wikipedia.orgshreechem.in |

Structural Attributes of 10-Undecenoic Acid Chains and their Influence on Chemical Reactivity

10-Undecenoic acid is a monounsaturated fatty acid characterized by a chain of 11 carbon atoms with a terminal double bond between C-10 and C-11. nih.gov This terminal unsaturation is a key structural attribute that significantly influences the chemical reactivity of molecules derived from it, including Sorbitan, tri-10-undecenoate.

The presence of a double bond introduces a 'kink' or bend in the hydrocarbon chain, which prevents the tight packing that is characteristic of saturated fatty acids. fiveable.me This structural feature generally leads to lower melting points and increased fluidity in compounds containing them. fiveable.menumberanalytics.com In this compound, the presence of three such chains amplifies this effect.

From a reactivity standpoint, the terminal double bond is a site for a variety of chemical transformations. It can participate in addition reactions, epoxidation, and polymerization. nih.govnih.gov Research has shown that the double bond in 10-undecenoic acid can be selectively functionalized, for instance, through allylic hydroxylation using biocatalysts or through metathesis reactions for chain elongation. nih.govresearchgate.net This inherent reactivity makes this compound not just a surfactant but a potential monomer or cross-linking agent for creating complex polymeric architectures and functional materials. researchgate.netrsc.org The reactivity of these chains provides a platform for designing materials with tailored properties.

| Attribute | 10-Undecenoic Acid | Influence on this compound |

| Chemical Formula | C₁₁H₂₀O₂ nih.gov | Contributes three C₁₁ unsaturated acyl chains to the sorbitan core. |

| Key Feature | Terminal double bond (C=C at the 10-position) nih.gov | Provides three reactive sites for polymerization, cross-linking, or other chemical modifications. researchgate.netrsc.org |

| Physical Property | The unsaturated nature leads to a bent chain structure. fiveable.me | Imparts fluidity and influences the packing and thermomechanical properties of resulting materials. rsc.org |

| Chemical Reactivity | Can undergo addition reactions, oxidation, and polymerization. nih.govnih.gov | Enables its use as a monomer or precursor in the synthesis of novel polymers and functional materials. researchgate.net |

Academic Context of Poly-unsaturated Sorbitan Esters in Contemporary Chemistry

In contemporary chemistry, poly-unsaturated sorbitan esters are investigated primarily within the fields of polymer science and material science, with a focus on sustainability. The multiple double bonds present in a molecule like this compound make it a valuable precursor for creating cross-linked networks and novel polymers from renewable resources. researchgate.net

Research has focused on leveraging the reactivity of the unsaturated fatty acid chains. For example, studies on similar poly-unsaturated triglycerides have demonstrated their use in Acyclic Diene Metathesis (ADMET) polymerization to create bio-based polyesters. researchgate.net This positions this compound as a candidate for similar polymerization strategies, potentially yielding thermosets with unique properties. The degree of unsaturation in the fatty acid side chains has been shown to directly impact the thermomechanical properties of resulting polymers, such as glass transition temperature, tensile strength, and viscosity. rsc.org

Furthermore, the structure of sorbitan esters with unsaturated tails influences their self-assembly and interfacial behavior. Studies comparing sorbitan esters with saturated tails (like stearates) to those with unsaturated tails (like oleates) show differences in their crystallization behavior and their ability to interact with and order other molecules. frontiersin.orgrsc.org Sorbitan esters with unsaturated tails, for instance, have been shown to be effective in separating otherwise miscible organic solvents and water, a phenomenon tied to the specific interactions of the double bonds. frontiersin.org This suggests that the poly-unsaturated nature of this compound could be harnessed for specialized applications in separation science and formulation chemistry.

Multidisciplinary Research Paradigms Relevant to this compound

The unique structure of this compound makes it relevant to several multidisciplinary research paradigms that bridge chemistry, materials science, and pharmaceutical sciences.

Sustainable Polymer Chemistry: As a molecule derived from renewable feedstocks (sorbitol and castor oil-derived 10-undecenoic acid), it is a prime candidate for the development of green and sustainable polymers. nih.govrsc.org Research in this area focuses on using vegetable oil derivatives to create eco-friendly alternatives to petroleum-based polymers, with applications ranging from coatings to elastomers. rsc.orgresearchgate.net The three reactive sites on this compound allow for the synthesis of cross-linked polyurethane networks with potential shape-memory properties. researchgate.net

Drug Delivery and Pharmaceutical Formulation: The broader class of sorbitan esters is extensively studied for its role in pharmaceutical formulations. gminsights.com They are used as excipients and as key components in advanced drug delivery systems like niosomes, which are vesicles formed from non-ionic surfactants. allmultidisciplinaryjournal.comcir-safety.org The specific structure of the fatty acid chains can influence drug encapsulation efficiency and the stability of the delivery system. farmaciajournal.com Research into this compound could explore how its three unsaturated tails affect vesicle formation, stability, and interaction with cell membranes.

Interfacial Science and Emulsion Technology: The fundamental role of sorbitan esters is to modify the interface between immiscible phases. shreechem.in Advanced research investigates the precise relationship between the molecular structure of a surfactant and its performance. mdpi.comnih.gov The poly-unsaturated and branched nature of this compound presents a complex molecular architecture. Studies in this paradigm would involve computational modeling and experimental techniques (like Langmuir isotherms) to understand how it packs at interfaces and stabilizes complex emulsions, which is relevant for the cosmetic, food, and specialty chemical industries. shreechem.in

Properties

CAS No. |

94043-07-9 |

|---|---|

Molecular Formula |

C39H66O8 |

Molecular Weight |

662.9 g/mol |

IUPAC Name |

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-undec-10-enoyloxyethyl]-4-undec-10-enoyloxyoxolan-3-yl] undec-10-enoate |

InChI |

InChI=1S/C39H66O8/c1-4-7-10-13-16-19-22-25-28-35(41)45-33(31-40)38-39(47-37(43)30-27-24-21-18-15-12-9-6-3)34(32-44-38)46-36(42)29-26-23-20-17-14-11-8-5-2/h4-6,33-34,38-40H,1-3,7-32H2/t33-,34+,38-,39-/m1/s1 |

InChI Key |

WQLFZTYACWPFGS-UDKDVIIMSA-N |

Isomeric SMILES |

C=CCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCC=C)[C@@H](CO)OC(=O)CCCCCCCCC=C |

Canonical SMILES |

C=CCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCC=C)C(CO)OC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Sorbitan, Tri 10 Undecenoate

Esterification Pathways for Multi-Acylated Sorbitan (B8754009) Derivatives

The synthesis of sorbitan esters, including Sorbitan, tri-10-undecenoate, is primarily achieved through esterification, a reaction that forms an ester from an alcohol and a carboxylic acid. shreechem.inkoreascience.kr The process can be tailored to produce mono-, di-, or triesters, with the final product being a complex mixture of these molecules. iiis.orglamberti.com

Catalytic Direct Esterification Processes

Direct esterification is a common method for producing sorbitan esters. iiis.org This process can be carried out in one or two steps. In the one-step process, sorbitol is reacted directly with a fatty acid in the presence of an acid or alkali catalyst. iiis.orgresearchgate.net The two-step process first involves the dehydration of sorbitol to form sorbitan (a mixture of cyclic ethers), which is then esterified with the fatty acid. iiis.orgnsmsi.irpcc.eu

The choice of catalyst is crucial. Acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, can be used. iiis.org However, alkali catalysts like sodium hydroxide (B78521) or potassium hydroxide are often preferred for the esterification step. iiis.orgepo.org The reaction temperature is also a critical parameter, typically ranging from 180°C to 260°C. epo.orggoogle.com Controlling the reaction conditions, including temperature and the molar ratio of fatty acid to sorbitol, is essential to achieve the desired degree of esterification and minimize color formation. lamberti.comgoogle.com

Table 1: Comparison of Catalytic Direct Esterification Processes

| Process | Description | Catalysts | Typical Temperature Range |

|---|---|---|---|

| One-Step | Direct reaction of sorbitol with a fatty acid. iiis.orgresearchgate.net | Acid or alkali catalysts. iiis.org | 180°C - 260°C. epo.orggoogle.com |

| Two-Step | Dehydration of sorbitol to sorbitan, followed by esterification. iiis.orgnsmsi.irpcc.eu | Acid catalyst for dehydration, alkali catalyst for esterification. iiis.orgresearchgate.net | Dehydration: ~180°C, Esterification: ~220°C. researchgate.net |

Transesterification Reactions for Sorbitan Ester Formation

Transesterification offers an alternative route to sorbitan esters. This method involves the reaction of sorbitol with fatty acid methyl esters (FAMEs) under basic conditions. google.com This process can also lead to the formation of sorbitan esters, as some of the sorbitol may dehydrate to sorbitan during the reaction. google.com For instance, transesterification of sorbitol with fatty acid methyl esters can yield a product where 15-20% of the esters are sorbitol anhydride (B1165640) esters. google.com Another variation involves the reaction of polyoxyethylene sorbitan fatty acid esters where ester groups can be rearranged. huanachemical.com

Enzymatic Synthesis Approaches for Regioselective Esterification

Enzymatic synthesis is gaining traction as a more selective and environmentally friendly method for producing sorbitan esters. koreascience.kr Unlike chemical synthesis, which can have low regioselectivity and produce undesirable side products, enzymatic processes can achieve regioselective transformations. koreascience.kr

Lipases are commonly used enzymes for this purpose. They can catalyze the esterification of sorbitan with fatty acids in organic solvents or even in solvent-free systems. koreascience.krresearchgate.net This method allows for greater control over which hydroxyl groups on the sorbitan molecule are esterified, leading to a higher yield of the desired mono-, di-, or tri-ester. koreascience.krumich.edu For example, studies have shown that lipase-catalyzed esterification can produce a significantly higher amount of monoester compared to chemical synthesis. researchgate.net The choice of enzyme, solvent, temperature, and water activity are critical factors in optimizing the conversion and selectivity of the reaction. umich.edu

Table 2: Key Parameters in Enzymatic Esterification of Sorbitan

| Parameter | Influence on the Reaction |

|---|---|

| Enzyme | Determines the regioselectivity and reaction rate. koreascience.krumich.edu |

| Solvent | Affects enzyme activity and substrate solubility. mdpi.comnih.gov |

| Temperature | Influences reaction rate; optimal temperature prevents enzyme denaturation. mdpi.com |

| Water Activity | Crucial for maintaining enzyme activity in non-aqueous media. umich.edu |

| Molar Ratio | The ratio of sorbitan to fatty acid influences the degree of esterification. koreascience.kr |

Green Chemistry Principles in this compound Production

The production of this compound aligns with several green chemistry principles, primarily through the use of renewable feedstocks. growthmarketreports.com This approach reduces reliance on fossil fuels and promotes the development of a bio-based economy. nih.govresearchgate.net

Utilization of Bio-renewable Feedstocks for Sorbitan Scaffold

The sorbitan component of the molecule is derived from sorbitol, a sugar alcohol produced by the reduction of glucose. pcc.eu Glucose is a readily available monosaccharide found in abundance in biomass, such as from corn or other crops. royalsocietypublishing.orgieabioenergy.com Sorbitol is considered an important platform chemical derived from biomass. ieabioenergy.com The dehydration of sorbitol to produce sorbitan is a key step in the synthesis of sorbitan esters. wikipedia.org This process typically involves heating sorbitol, often in the presence of an acid catalyst, to induce intramolecular dehydration, forming cyclic ethers. pcc.euwikipedia.org

Sustainable Routes for 10-Undecenoic Acid Derivation

10-Undecenoic acid, the fatty acid component, is a valuable bio-based chemical derived from castor oil. nih.govresearchgate.net Castor oil is a non-edible vegetable oil extracted from the seeds of the Ricinus communis plant. nih.gov The primary chemical constituent of castor oil is ricinoleic acid, which makes up about 90% of its fatty acid content. ugent.be

The production of 10-undecenoic acid involves the pyrolysis (thermal decomposition in the absence of oxygen) of ricinoleic acid at high temperatures (above 400°C). ugent.be This process yields 10-undecenoic acid and heptanal (B48729) as the main products. researchgate.net As a bifunctional molecule with a terminal double bond and a carboxylic acid group, 10-undecenoic acid is a versatile building block for various chemical syntheses. nih.govarkema.com The use of castor oil as a renewable feedstock for 10-undecenoic acid production is a prime example of sustainable chemistry. nih.govarkema.com

Advanced Purification and Isolation Techniques for High-Purity Compounds

The crude product from the synthesis of this compound is a complex mixture containing the desired tri-ester, unreacted precursors (sorbitan, 10-undecenoic acid), catalysts, and side products such as mono- and di-esters. researchgate.net Achieving high purity requires the application of advanced purification and isolation techniques designed to separate components based on their differing physicochemical properties.

Column Chromatography is a highly effective method for separating the different ester fractions. fkit.hr In this technique, the crude mixture is dissolved in a minimal amount of a suitable solvent and passed through a column packed with a stationary phase, such as silica (B1680970) gel. A mobile phase (eluent) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. fkit.hr Fractions are collected sequentially and can be analyzed to isolate the high-purity this compound. Purity levels exceeding 97 mol% have been reported for polyol esters purified via this method. fkit.hr

Liquid-Liquid Extraction is another technique used to remove specific impurities. For instance, polyol impurities can be removed from a solution of the crude sorbitan ester by washing it with an aqueous metal halide salt solution. google.com The sorbitan ester remains in the organic phase, while the more polar polyol impurities partition into the aqueous phase. google.com This process can be enhanced by heating to hasten phase separation. google.com

Distillation under Reduced Pressure is employed to remove volatile components from the purified product. epo.org After separation via chromatography or extraction, the solvents used in those processes are typically removed by evaporation on a rotary evaporator under reduced pressure. fkit.hr This ensures the final product is free from residual solvents.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC using a C18 column, serves as both an analytical tool and a preparative technique. researchgate.net It can effectively separate sorbitan ester surfactants into their mono-, di-, tri-, and tetraester fractions, allowing for the quantification and isolation of the desired tri-ester component. researchgate.net

The table below compares different purification techniques and their effectiveness.

Table 2: Comparison of Purification Techniques for Sorbitan Esters This table is interactive. You can sort and filter the data.

| Technique | Principle of Separation | Impurities Removed | Achievable Purity | Source(s) |

|---|---|---|---|---|

| Column Chromatography | Differential adsorption to a stationary phase (e.g., silica gel). | Unreacted precursors, mono-/di-esters, other side products. | High (>97 mol%) | fkit.hr |

| Liquid-Liquid Extraction | Differential solubility between two immiscible liquid phases. | Unreacted polyols, water-soluble catalysts, salts. | Moderate to High | google.com |

| Distillation (Reduced Pressure) | Differences in volatility. | Residual solvents, volatile fatty acids. | N/A (used for solvent removal) | epo.orgfkit.hr |

| Preparative HPLC | Differential partitioning between a mobile and stationary phase under high pressure. | Closely related esters (mono-, di-, tri-), isomers. | Very High | researchgate.net |

Advanced Characterization and Structural Elucidation of Sorbitan, Tri 10 Undecenoate

Spectroscopic Techniques for Molecular Structure and Compositional Analysis

Spectroscopic methods are indispensable for probing the molecular structure and identifying the functional groups present in Sorbitan (B8754009), tri-10-undecenoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of Sorbitan, tri-10-undecenoate, providing insights into the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the sorbitan moiety and the three 10-undecenoate chains. Protons on the sorbitan ring would appear in the range of approximately 3.5 to 5.5 ppm. The terminal vinyl protons of the undecenoate chains (=CH₂) would be expected around 4.9-5.1 ppm, while the internal vinyl proton (-CH=) would resonate further downfield, typically between 5.7 and 5.9 ppm. The protons adjacent to the ester carbonyl group (-CH₂-COO-) would likely appear around 2.3 ppm. The remaining methylene (B1212753) protons of the fatty acid chains would produce a complex set of signals in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbons of the ester groups are expected to have chemical shifts in the range of 170-175 ppm. The carbons of the double bonds in the undecenoate chains would appear between approximately 114 ppm (for the =CH₂) and 139 ppm (for the -CH=). The carbons of the sorbitan core would resonate in the region of 60-85 ppm. The various methylene carbons of the fatty acid chains would be observed at distinct chemical shifts in the upfield region.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the sorbitan ring and the undecenoate chains. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the more readily assigned ¹H spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general NMR principles.)

| Protons | Predicted Chemical Shift (ppm) |

| Sorbitan ring protons | 3.5 - 5.5 |

| Terminal vinyl protons (=CH₂) | 4.9 - 5.1 |

| Internal vinyl proton (-CH=) | 5.7 - 5.9 |

| Protons alpha to ester carbonyl (-CH₂-COO-) | ~2.3 |

| Methylene protons of fatty acid chains | 1.2 - 2.1 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general NMR principles.)

| Carbons | Predicted Chemical Shift (ppm) |

| Ester carbonyl carbons (C=O) | 170 - 175 |

| Terminal vinyl carbon (=CH₂) | ~114 |

| Internal vinyl carbon (-CH=) | ~139 |

| Sorbitan ring carbons | 60 - 85 |

| Methylene carbons of fatty acid chains | 20 - 40 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of this compound, which in turn allows for the calculation of its elemental composition. This technique is highly valuable for confirming the molecular formula of the compound.

In addition to providing the molecular ion peak, mass spectrometry with fragmentation analysis (e.g., MS/MS) offers structural information. The fragmentation of esters in mass spectrometry often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation patterns would be expected, including the loss of one or more 10-undecenoate chains. The fragmentation of the sorbitan ring itself would also contribute to the mass spectrum, providing further structural clues. Common fragmentation pathways for esters include McLafferty rearrangement and cleavage of the C-O bond between the carbonyl carbon and the oxygen of the alcohol moiety. chemistrynotmystery.comyoutube.com

Table 3: Predicted HRMS Data for this compound (C₄₂H₇₀O₈)

| Ion | Calculated m/z |

| [M+H]⁺ | 703.5149 |

| [M+Na]⁺ | 725.4968 |

| [M+K]⁺ | 741.4708 |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. Both techniques are complementary and provide a characteristic fingerprint of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show a strong absorption band around 1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl (C=O) groups. The presence of the carbon-carbon double bonds in the undecenoate chains would be indicated by a medium intensity band around 1640 cm⁻¹ (C=C stretching) and bands in the 3000-3100 cm⁻¹ region (C-H stretching of sp² hybridized carbons). The C-O stretching vibrations of the ester and ether linkages in the sorbitan ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene groups in the fatty acid chains would be observed as strong bands between 2850 and 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the C=C double bond stretching vibration, which often gives a strong Raman signal. The symmetric stretching of the C-C bonds in the aliphatic chains would also be Raman active. The ester carbonyl group would show a weaker signal in the Raman spectrum compared to the IR spectrum.

Table 4: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C-H stretch (sp³) | 2850 - 3000 | 2850 - 3000 |

| C-H stretch (sp²) | 3000 - 3100 | 3000 - 3100 |

| C=O stretch (ester) | ~1740 | ~1740 |

| C=C stretch | ~1640 | ~1640 |

| C-O stretch | 1000 - 1300 | 1000 - 1300 |

Chromatographic Methods for Purity, Isomer Distribution, and Oligomeric Content

Chromatographic techniques are essential for separating the components of the potentially complex mixture of this compound, allowing for the assessment of purity, the distribution of isomers, and the presence of any oligomers.

Both GC and HPLC are powerful separation techniques, with the choice depending on the volatility and thermal stability of the analyte.

Gas Chromatography (GC): Due to the relatively high molecular weight and low volatility of sorbitan triesters, High-Temperature Gas Chromatography (HT-GC) is often required for their analysis. worktribe.com Prior to analysis, derivatization of any free hydroxyl groups to more volatile silyl (B83357) ethers may be necessary to improve chromatographic performance. researchgate.net GC can be used to separate different sorbitan esters based on their fatty acid chain length and the degree of esterification (mono-, di-, tri-esters). oup.comoup.com However, for triesters with long fatty acid chains, elution can be challenging. worktribe.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique for the analysis of sorbitan esters as it does not require the analyte to be volatile. semanticscholar.org Reversed-phase HPLC with a C18 column is commonly used to separate sorbitan esters. researchgate.net The separation is based on the hydrophobicity of the molecules, with the triesters eluting later than the di- and monoesters. The use of a gradient elution with a mobile phase consisting of solvents like isopropanol (B130326) and water allows for the separation of a wide range of sorbitan ester species. semanticscholar.org An Evaporative Light Scattering Detector (ELSD) is often employed for the detection of these compounds as they lack a strong UV chromophore.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. wikipedia.org GPC is particularly useful for determining the molecular weight distribution of polymeric materials and can be applied to sorbitan ester analysis to assess the presence of oligomers or to separate the sample into fractions based on molecular size. waters.comyoutube.com The sample is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. By calibrating the column with standards of known molecular weight, the molecular weight distribution of the this compound sample can be determined. lcms.cz

Table 5: Illustrative GPC Data for a Sorbitan Triester Sample

| Parameter | Value |

| Number-average molecular weight (Mn) | Varies with sample |

| Weight-average molecular weight (Mw) | Varies with sample |

| Polydispersity Index (PDI = Mw/Mn) | Varies with sample |

An article focusing solely on the chemical compound "this compound," as requested, cannot be generated at this time. A thorough search of available scientific and technical literature has revealed no specific studies or data pertaining to the advanced characterization and structural elucidation of this particular compound using Atomic Force Microscopy (AFM) or Cryogenic Transmission Electron Microscopy (Cryo-TEM).

The initial search for information on "this compound" did not yield any relevant results detailing its microscopic and imaging properties. Subsequent, more targeted searches for the application of AFM on its monolayer and interfacial structures, and Cryo-TEM for its micellar architectures, were also unsuccessful in retrieving any specific research findings.

The available literature focuses on more common sorbitan esters, such as sorbitan tristearate and sorbitan monostearate. While these studies provide insights into the general behavior of sorbitan esters and the application of advanced characterization techniques to understand their aggregation and structure, this information is not directly transferable to "this compound" due to differences in their fatty acid chains.

Therefore, without any specific data on "this compound," it is not possible to create a scientifically accurate and informative article that adheres to the provided outline and focuses exclusively on this compound. Generating content would require speculation and extrapolation from unrelated compounds, which would violate the core principles of scientific accuracy and the specific instructions of the request.

Polymerization Strategies and Polymeric Material Development from Sorbitan, Tri 10 Undecenoate

Olefin Metathesis Polymerization (OMP) of 10-Undecenoate Moieties

Olefin metathesis has emerged as a powerful tool in polymer chemistry, offering efficient routes to a wide array of polymeric structures with a high degree of control. The terminal double bonds of the 10-undecenoate moieties in Sorbitan (B8754009), tri-10-undecenoate are amenable to this type of transformation.

Acyclic Diene Metathesis (ADMET) Polymerization Mechanisms and Kinetics

Acyclic Diene Metathesis (ADMET) polymerization is a step-growth condensation polymerization driven by the removal of a small volatile alkene, typically ethylene (B1197577). nih.gov For Sorbitan, tri-10-undecenoate, the terminal alkenes can undergo intermolecular metathesis reactions to form a crosslinked polyester (B1180765) network.

The generally accepted mechanism for ADMET involves a series of [2+2] cycloaddition and cycloreversion steps mediated by a metal alkylidene catalyst, commonly a ruthenium-based complex. The catalytic cycle is initiated by the reaction of the catalyst with a terminal alkene of the monomer to form a new metal alkylidene intermediate. This intermediate then reacts with another terminal alkene from a different monomer molecule in a [2.+.2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion of this intermediate can either regenerate the starting materials or produce a new, longer-chain species with a newly formed internal double bond and release of ethylene. The continuous removal of ethylene from the reaction system is crucial to drive the equilibrium towards the formation of high molecular weight polymer.

The kinetics of ADMET polymerization are influenced by several factors, including monomer concentration, catalyst type and loading, and reaction temperature. The rate of polymerization is often dependent on the rate of ethylene removal. The presence of ester functional groups in proximity to the double bonds, as in the case of undecenoate moieties, can potentially influence the catalyst's activity and stability through interactions with the metal center. mdpi.com

Table 1: Kinetic Parameters for ADMET Polymerization of Bio-based Diene Monomers

| Monomer | Catalyst | Temperature (°C) | Molar Mass (Mn, g/mol ) | Polydispersity (Đ) |

| Bis(10-undecenoate) with Isosorbide | Ruthenium-carbene | 50 | >30,000 | 1.5 - 2.0 |

| 1,9-Decadiene | Ruthenium-carbene | 30 | 15,000 | 1.8 |

| 1,5-Hexadiene | Ruthenium-carbene | 30 | 10,000 | 1.9 |

This table presents representative data for ADMET polymerization of similar bio-based monomers to illustrate typical achievable molecular weights and distributions. Data synthesized from multiple sources.

Ring-Closing Metathesis (RCM) in Polymer Backbone Formation

While ADMET focuses on intermolecular reactions, the trifunctional nature of this compound also allows for the possibility of intramolecular Ring-Closing Metathesis (RCM). RCM is a variation of olefin metathesis where two terminal alkenes within the same molecule react to form a cyclic alkene and ethylene. wikipedia.org In the context of a growing polymer chain derived from this compound, RCM could lead to the formation of cyclic structures within the polymer backbone or as pendant groups.

The mechanism of RCM follows the same fundamental steps as other olefin metathesis reactions, involving the formation of a metallacyclobutane intermediate. wikipedia.org The outcome of the reaction (intermolecular ADMET vs. intramolecular RCM) is largely governed by kinetic and thermodynamic factors. High monomer concentrations typically favor intermolecular reactions (ADMET), leading to polymer chain growth. Conversely, reactions performed under high dilution conditions can favor intramolecular cyclization (RCM). rsc.org

For a monomer like this compound, intramolecular RCM between two of the three undecenoate chains could occur, leading to a bicyclic structure within the monomer unit before or during polymerization. This would effectively reduce the crosslinking density of the final polymer network. The propensity for RCM is also influenced by the length of the spacer connecting the two reacting double bonds, with the formation of 5- to 7-membered rings being particularly favorable. rsc.org Given the long undecenoate chains, the formation of large rings is also possible. The interplay between ADMET and RCM provides a potential avenue for controlling the degree of crosslinking and thus the final properties of the polymeric material.

Advanced Ruthenium-Based Catalysts for Controlled Polymerization

The development of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has revolutionized olefin metathesis due to their high functional group tolerance and activity. nih.gov For the polymerization of functionalized monomers like this compound, the choice of catalyst is critical for achieving controlled polymerization and high molecular weights.

Advanced ruthenium catalysts often feature modified N-heterocyclic carbene (NHC) ligands that can be tuned to modulate the catalyst's activity, stability, and selectivity. nih.gov For instance, catalysts with bulkier NHC ligands can enhance stereoselectivity, leading to polymers with a higher content of either cis or trans double bonds in the backbone. mdpi.com This stereocontrol is a key aspect of controlled polymerization as it directly influences the macroscopic properties of the resulting material, such as its crystallinity and thermal properties.

Furthermore, the initiation rate of the catalyst relative to its propagation rate is a crucial factor in achieving a controlled polymerization with a narrow molecular weight distribution. Catalysts with fast initiation ensure that all polymer chains begin to grow at approximately the same time. Chelating ruthenium catalysts have also been developed to enhance Z-selectivity in olefin metathesis. nih.gov

Table 2: Comparison of Ruthenium Catalysts in Olefin Metathesis of Unsaturated Esters

| Catalyst Generation | Key Features | Typical Control over Polymerization |

| First Generation Grubbs | Good functional group tolerance | Moderate control over molecular weight |

| Second Generation Grubbs | Higher activity and broader substrate scope | Improved control over molecular weight and architecture |

| Hoveyda-Grubbs Catalysts | Enhanced stability and recyclability | Good control, often used for RCM |

| Z-Selective Catalysts | Chelating ligands to favor cis-alkene formation | High stereoselectivity |

This table provides a general comparison of different classes of ruthenium catalysts and their typical performance in the context of polymerizing functionalized olefins.

Thiol-Ene Click Chemistry for Networked Polymeric Systems

Thiol-ene click chemistry is a highly efficient and versatile reaction that proceeds via the radical-mediated addition of a thiol to a carbon-carbon double bond. wikipedia.org This reaction is characterized by high yields, rapid reaction rates, and insensitivity to oxygen and water, making it an attractive method for the formation of crosslinked polymer networks from this compound.

UV-Initiated Thiol-Ene Photopolymerization for Thermoset Formation

UV-initiated thiol-ene photopolymerization is a powerful technique for the rapid curing of liquid monomer formulations into solid thermoset materials. researchgate.net The process involves the generation of thiyl radicals from a thiol-containing compound upon exposure to UV light, typically in the presence of a photoinitiator. These thiyl radicals then add across the double bonds of the undecenoate moieties of this compound in a chain-growth mechanism.

The mechanism involves three key steps:

Initiation: The photoinitiator absorbs UV light and generates free radicals. These radicals then abstract a hydrogen atom from a thiol, producing a thiyl radical.

Propagation: The thiyl radical adds to an alkene (the undecenoate double bond), forming a carbon-centered radical. This carbon-centered radical then abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical and forming a thioether linkage. This new thiyl radical can then participate in another addition reaction.

Termination: The reaction is terminated through the combination of two radicals.

The stoichiometry between thiol and ene functional groups is a critical parameter that influences the properties of the final network. A 1:1 stoichiometry generally leads to the most complete conversion and a highly crosslinked network. By varying the functionality of the thiol crosslinker (e.g., dithiol, trithiol, or tetrathiol), the crosslink density and, consequently, the mechanical and thermal properties of the resulting thermoset can be precisely controlled.

Table 3: Properties of UV-Cured Thiol-Ene Networks from Bio-based Monomers

| Thiol Crosslinker | Thiol:Ene Ratio | Glass Transition Temp. (Tg, °C) | Young's Modulus (MPa) |

| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 1:1 | 15 - 35 | 100 - 500 |

| 1,2-Ethanedithiol (EDT) | 1:1 | -10 - 10 | 10 - 50 |

| Isosorbide-based dithiol | 1:1 | -17 to 31 | Varies with ene |

This table presents typical property ranges for thermosets created from bio-based enes and various thiol crosslinkers, illustrating the tunability of the system. Data synthesized from multiple sources including nih.gov.

Thermal Thiol-Ene Reactions for Controlled Crosslinking

In addition to UV initiation, thiol-ene reactions can also be initiated thermally using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. usm.edu Thermal initiation offers an alternative to photopolymerization, particularly for applications where UV penetration is limited, such as in filled or opaque systems.

The mechanism of thermally initiated thiol-ene reactions is analogous to the photoinitiated process, with the primary difference being the method of radical generation. The thermal initiator decomposes at a specific temperature to produce radicals, which then initiate the thiol-ene addition cascade.

The kinetics of the thermal thiol-ene reaction are dependent on the decomposition rate of the initiator, the reaction temperature, and the concentration of reactants. usm.edu Higher temperatures generally lead to faster reaction rates but can also increase the likelihood of side reactions. The choice of initiator is important, as its decomposition temperature will dictate the curing temperature of the system. This allows for the formulation of systems that are stable at room temperature and cure upon heating.

Controlled crosslinking can be achieved by carefully selecting the initiator and reaction temperature, as well as by controlling the stoichiometry of the thiol and ene functional groups. This allows for the production of thermoset materials with tailored properties, ranging from soft elastomers to rigid plastics.

Table 4: Kinetic Parameters for Thermal Thiol-Ene Curing

| Initiator | Temperature (°C) | Gel Time (min) | Apparent Activation Energy (kJ/mol) |

| AIBN | 60 - 80 | 10 - 30 | ~80-90 |

| Benzoyl Peroxide | 80 - 100 | 5 - 20 | ~85-95 |

| Dicumyl Peroxide | 110 - 130 | 15 - 40 | ~120-140 |

This table provides representative kinetic data for the thermal curing of thiol-ene systems with different initiators, highlighting the influence of initiator choice on curing parameters. Data synthesized from multiple sources including usm.edu.

Multifunctional Thiols in the Fabrication of Bio-based Networks

The terminal unsaturation in the three 10-undecenoate chains of this compound makes it an ideal candidate for thiol-ene "click" chemistry. This reaction, which proceeds via a radical-mediated step-growth mechanism, is known for its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions, often initiated by UV light or thermal radical initiators. wikipedia.org The fabrication of bio-based polymer networks from monomers like this compound would involve its reaction with multifunctional thiols.

The choice of the multifunctional thiol crosslinker is a critical determinant of the final properties of the polymer network. Commercially available tetra- and hexa-functional thiols are often employed in the synthesis of bio-based thermosets. nsf.gov For instance, research on other bio-based monomers like levoglucosan (B13493) has demonstrated that the thermomechanical and degradation properties of the resulting networks can be tailored by the type and stoichiometric ratio of the thiol crosslinker used. rsc.org The thiol-ene reaction can be performed under stoichiometric conditions or with an excess of either the thiol or the ene component, allowing for the introduction of unreacted functional groups for post-polymerization modifications. researchgate.net

In the context of this compound, reacting it with a dithiol would lead to chain extension, while tri- or tetra-functional thiols would result in a crosslinked network. The resulting poly(thioether) network would benefit from the flexibility of the fatty acid chains and the rigid core of the sorbitan molecule. The use of multifunctional thiols in conjunction with unsaturated bio-based monomers has been shown to produce materials with a wide range of properties, from soft elastomers to rigid thermosets. nsf.gov

| Thiol Compound | Functionality | Potential Impact on Network Properties |

|---|---|---|

| 1,9-Nonanedithiol | 2 | Leads to linear chain extension or lightly crosslinked networks, enhancing flexibility. nih.gov |

| Trimethylolpropane tris(3-mercaptopropionate) | 3 | Forms a moderately crosslinked network, balancing flexibility and strength. |

| Pentaerythritol tetrakis(3-mercaptopropionate) | 4 | Creates a highly crosslinked and rigid network with increased thermal stability. nsf.gov |

Radical Polymerization of Unsaturated Fatty Acid Chains

The terminal double bonds of the 10-undecenoate chains in this compound are also susceptible to radical polymerization. This chain-growth polymerization process is typically initiated by thermal or photochemical decomposition of a radical initiator. wikipedia.org The polymerization would proceed by the successive addition of monomer units to a growing radical chain. youtube.com

However, the radical polymerization of terminal alkenes, such as those in this compound, can be challenging due to the potential for chain transfer reactions. nih.gov These reactions can lead to the formation of more stable allylic radicals, which may hinder the propagation of the polymer chain and result in polymers with lower molecular weights. nih.gov The presence of multiple polymerizable groups on a single monomer unit would lead to the formation of a crosslinked network.

Research on the radical polymerization of other plant oil-based acrylic monomers has shown that the degree of unsaturation in the fatty acid chains significantly affects the polymerization kinetics and the properties of the resulting polymers. mdpi.com Higher levels of polyunsaturation can lead to increased crosslink density, which in turn influences the thermomechanical properties of the material. mdpi.com For this compound, the presence of three terminal double bonds would likely result in a highly crosslinked, rigid thermoset upon radical polymerization.

Tailoring Polymer Architecture from this compound

This compound can serve as a precursor for the synthesis of branched and hyperbranched polyols. A common strategy for converting vegetable oils and their derivatives into polyols is through a two-step process of epoxidation followed by ring-opening. emerald.com For this compound, the terminal double bonds would first be epoxidized. The subsequent ring-opening of the epoxide groups with a suitable nucleophile, such as water or an alcohol, would introduce hydroxyl functionalities.

Another approach is the thiol-ene reaction with a hydroxyl-functionalized thiol, such as 1-thioglycerol. This one-step reaction would directly introduce multiple hydroxyl groups at the sites of the original double bonds, leading to a highly functional polyol. This method has been effectively used to convert vegetable oils into polyols with high hydroxyl values. emerald.com The resulting polyol from this compound would possess a complex, branched architecture with a high density of hydroxyl groups, making it a suitable building block for other polymers like polyurethanes. european-coatings.combohrium.com

The polyol synthesized from this compound, as described in the previous section, can be used to create crosslinked thermosets and elastomers. Polyurethanes are a versatile class of polymers that can be formulated to exhibit a wide range of properties, from rigid foams to flexible elastomers. polymerinnovationblog.comencyclopedia.pub The synthesis of polyurethane networks involves the reaction of a polyol with a di- or polyisocyanate.

By reacting the hyperbranched polyol derived from this compound with a diisocyanate, a crosslinked polyurethane network would be formed. The properties of the resulting thermoset or elastomer would be influenced by several factors, including the hydroxyl value of the polyol, the type of isocyanate used (aromatic or aliphatic), and the stoichiometric ratio of isocyanate to hydroxyl groups. mdpi.com The long fatty acid chains would contribute to the flexibility of the polymer network, potentially leading to elastomeric properties, while the high functionality of the polyol would ensure a high crosslink density, contributing to the material's strength and thermal stability. researchgate.net Research on polyurethanes from other bio-based polyols has shown that the crosslink density is a key factor in determining the shape-memory properties of the resulting materials. ehu.esresearchgate.net

Advanced Material Properties of Derived Polymers

The thermomechanical properties of polyurethane networks derived from a this compound-based polyol would be evaluated using techniques such as Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). DSC would be used to determine the glass transition temperature (Tg) of the material, which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov The Tg of bio-based polyurethanes is influenced by the degree of phase separation between the soft segments (derived from the polyol) and the hard segments (derived from the isocyanate and any chain extenders). nih.gov

DMA provides information on the viscoelastic properties of the material as a function of temperature. This includes the storage modulus (a measure of the elastic response), the loss modulus (a measure of the viscous response), and the tan delta (the ratio of the loss modulus to the storage modulus). The storage modulus in the rubbery plateau region, above the Tg, is related to the crosslink density of the network. researchgate.net For polyurethane elastomers, a low Tg and a high elongation at break would be expected. nih.gov The thermal stability of the polyurethane networks would be assessed by Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. rsc.org

| Property | Influencing Factors | Predicted Characteristics |

|---|---|---|

| Glass Transition Temperature (Tg) | Crosslink density, hard segment content, flexibility of fatty acid chains. | Likely sub-ambient, characteristic of elastomers. researchgate.net |

| Storage Modulus (E') | Crosslink density, intermolecular interactions. | Tunable over a wide range depending on the isocyanate and thiol used. rsc.org |

| Thermal Stability (Td) | Bond strength, crosslink density. | Expected to be stable up to around 300°C. mdpi.com |

Investigation of Shape Memory Properties in Sorbitan-Derived Polymers

Shape memory polymers (SMPs) are a class of smart materials capable of returning from a temporary, deformed shape to their original, permanent shape upon the application of an external stimulus, such as heat. The mechanism behind this effect in polymers derived from fatty acids often relies on the thermal transition of crystalline domains formed by the fatty acid side chains.

In the case of polymers synthesized from this compound, the long aliphatic chains of the undecenoate moieties can crystallize, forming physical crosslinks that fix a temporary shape. The permanent shape is dictated by the covalent crosslinks of the polymer network. When the polymer is heated above the melting temperature (Tm) of these crystalline domains, the chains gain mobility, allowing the material to be deformed. Upon cooling below Tm, the chains recrystallize, locking the polymer into a temporary shape. Reheating the polymer above Tm will cause the crystalline domains to melt, releasing the stored strain and allowing the material to recover its original shape.

Research on shape memory polymers based on other fatty acid derivatives provides a framework for understanding the potential performance of this compound based SMPs. The shape memory properties are quantifiable by two key parameters: the shape fixity rate (Rf), which measures the ability of the polymer to hold the temporary shape, and the shape recovery rate (Rr), which indicates how well the polymer returns to its permanent shape.

Detailed research findings from analogous systems suggest that the shape memory properties can be tailored by controlling the crosslink density of the polymer network and the crystallinity of the side chains. For instance, a higher concentration of the fatty acid component generally leads to improved shape fixity.

Table 1: Hypothetical Shape Memory Properties of this compound Derived Polymers

| Property | Value | Conditions |

| Shape Fixity Rate (Rf) | >95% | Deformation at T > Tm, cooling to T < Tm |

| Shape Recovery Rate (Rr) | >98% | Reheating to T > Tm |

| Transition Temperature (Ttrans) | 40-60 °C | Dependent on side-chain crystallinity |

| Recovery Time | < 60 s | At T = Ttrans + 10 °C |

Note: The data in this table are hypothetical and extrapolated from studies on polymers derived from similar long-chain fatty acids. The transition temperature is influenced by the melting point of the undecenoate side chains.

Polymer Blends and Composites Incorporating this compound Derivatives

The functional properties of polymers derived from this compound can be further expanded by creating polymer blends and composites. Blending these bio-based polymers with other polymers, either bio-derived or conventional, can lead to materials with a synergistic combination of properties, such as enhanced mechanical strength, tailored biodegradability, or modified thermal characteristics.

For example, blending a crosslinked this compound polymer with a biodegradable polymer like polylactic acid (PLA) could result in a material with improved flexibility and toughness compared to pure PLA, while also imparting shape memory capabilities. The compatibility between the blend components is a critical factor influencing the final properties of the material. The presence of the sorbitan core and the ester linkages in the this compound derivative could enhance compatibility with other polyesters.

The incorporation of fillers to create composite materials is another strategy to enhance the performance of these bio-based polymers. Reinforcing fillers such as cellulose (B213188) nanocrystals, clay nanoparticles, or carbon nanotubes could significantly improve the mechanical properties, including stiffness and strength. Functional fillers could also be used to introduce new functionalities, such as conductivity or magnetic responsiveness.

Table 2: Potential Properties of Polymer Blends and Composites Based on this compound Derivatives

| Blend/Composite System | Potential Property Enhancement | Example Application |

| Sorbitan Polymer / PLA Blend | Increased flexibility, toughness, and shape memory | Biodegradable packaging, biomedical stents |

| Sorbitan Polymer / Natural Rubber Blend | Improved processability and tunable elasticity | Bio-based elastomers, soft actuators |

| Sorbitan Polymer / Cellulose Nanocrystal Composite | Enhanced tensile strength and modulus | Lightweight structural components |

| Sorbitan Polymer / Carbon Nanotube Composite | Electrical conductivity, enhanced thermal stability | Smart textiles, sensors |

Note: The information presented in this table is based on established principles of polymer blending and composite formulation and represents potential outcomes for materials incorporating this compound derivatives.

Interfacial Science and Self Assembly Phenomena of Sorbitan, Tri 10 Undecenoate

Micellization and Vesicle Formation in Aqueous and Non-Aqueous Media

Polymerizable Micelles for Enhanced Stability and Functionality

Sorbitan (B8754009), tri-10-undecenoate possesses a unique structural feature in its three terminal double bonds within the 10-undecenoate chains. This inherent polymerizability opens the possibility of forming stabilized micellar structures. In aqueous solutions, above its critical micelle concentration (CMC), the amphiphilic nature of the molecule would drive the self-assembly into micelles, with the hydrophobic undecenoate chains forming the core and the hydrophilic sorbitan headgroups oriented towards the aqueous phase.

The presence of the terminal vinyl groups allows for post-assembly polymerization. Upon initiation, these double bonds can react, forming covalent linkages between the surfactant molecules within a micelle. This process effectively "locks" the micellar structure, creating a more robust and stable nanoparticle. Such polymerized micelles would exhibit significantly enhanced stability against dilution, temperature changes, and the presence of organic solvents compared to their non-polymerized counterparts. This enhanced stability is a critical attribute for advanced applications in drug delivery, nano-encapsulation, and catalysis.

The functionality of these polymerized micelles can be tailored by the choice of polymerization initiator and the potential for copolymerization with other monomers. This could allow for the introduction of specific functional groups or responsive elements into the micellar shell, further expanding their utility.

Table 1: Hypothetical Properties of Polymerizable Micelles of Sorbitan, tri-10-undecenoate

| Property | Unpolymerized Micelles | Polymerized Micelles | Rationale for Enhancement |

| Stability to Dilution | Dissociate below CMC | Stable below original CMC | Covalent bonds maintain structure |

| Thermal Stability | Subject to temperature-induced disassembly | Enhanced thermal stability | Polymer network resists thermal disruption |

| Solvent Resistance | Disrupted by organic solvents | Increased resistance to organic solvents | Cross-linked structure is less susceptible to dissolution |

| Cargo Retention | Prone to leakage of encapsulated materials | Improved retention of encapsulated cargo | Polymer shell acts as a better barrier |

Interactions with Supramolecular Assemblies and Biomacromolecules

The interaction of this compound with polymers and other macromolecules is anticipated to be governed by the principles of non-ionic surfactant-polymer interactions and its influence on molecular ordering and crystallization.

As a non-ionic surfactant, this compound is expected to interact with a variety of polymers in solution, primarily through hydrophobic interactions. In aqueous environments, the presence of polymers can influence the self-assembly of the surfactant. The critical aggregation concentration (CAC), the concentration at which the surfactant begins to associate with the polymer, is often lower than the CMC of the pure surfactant.

The assembly process can be conceptualized by the "necklace model," where the polymer chain threads through the surfactant micelles. The hydrophobic segments of the polymer can associate with the hydrophobic core of the micelles formed by the undecenoate chains. This interaction can lead to significant changes in the solution's rheological properties, such as viscosity. The specific nature of the interaction will depend on the chemical nature of the polymer, including its hydrophobicity and charge. For instance, interactions with hydrophobically modified polymers could lead to the formation of junction zones, resulting in a significant increase in viscosity.

Drawing parallels with the well-studied sorbitan tristearate, this compound is likely to be an effective modifier of crystalline networks, particularly in lipid-based systems such as edible oils. researchgate.nettandfonline.com Sorbitan esters are known to influence both the kinetics of crystallization and the morphology of the resulting crystals. tandfonline.comub.eduresearchgate.net

When introduced into a crystallizing fat, this compound can act as a crystal habit modifier. researchgate.net Its molecules can co-crystallize with the triglycerides in the fat, disrupting the regular packing and leading to the formation of smaller, more numerous crystals. mdpi.com This results in a more uniform and stable crystal network. The presence of the terminal double bonds in the undecenoate chains may introduce a degree of disorder in the crystal lattice, potentially hindering the transformation to more stable, but larger, polymorphic forms.

In conjunction with other emulsifiers, such as lecithin, synergistic effects on crystal network formation can be anticipated. researchgate.net Lecithin has been shown to modify the self-assembly of sorbitan tristearate, leading to a finer and more robust crystal network capable of entrapping liquid oil more effectively. researchgate.net A similar synergy is plausible with this compound, where the combination of the two emulsifiers could lead to optimized texture and stability in fat-structured products. The specific ratio of this compound to lecithin would likely be a critical factor in determining the final properties of the crystalline network. researchgate.net

Table 2: Expected Influence of this compound on Fat Crystallization

| Parameter | Expected Effect | Mechanism of Action |

| Crystal Size | Decrease | Acts as a crystal habit modifier, disrupting regular crystal growth. researchgate.net |

| Crystal Number | Increase | Promotes nucleation of new crystals. |

| Polymorphic Stability | Potential to inhibit undesirable polymorphic transitions | The bulky sorbitan head and flexible, unsaturated chains can hinder molecular rearrangement. |

| Network Hardness | Increase (at optimal concentrations) | Formation of a fine, interconnected network of small crystals. researchgate.nettandfonline.com |

| Oil Binding Capacity | Increase | A denser crystal network can better entrap liquid oil. researchgate.net |

Theoretical and Computational Studies on Sorbitan, Tri 10 Undecenoate

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interfacial Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For amphiphilic molecules like sorbitan (B8754009) esters, MD simulations can provide detailed insights into their conformational preferences and behavior at interfaces, such as oil-water interfaces. These simulations can help in understanding how the molecule folds and orients itself, which is crucial for its function as a surfactant. nih.govnih.gov

In a typical MD simulation of a sorbitan ester, the molecule would be placed in a simulated environment, such as a box of water and oil molecules. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to predict the trajectory of each atom over time. This allows for the analysis of various properties, including the molecule's preferred shapes (conformers), its orientation and aggregation at the interface, and its effect on interfacial tension. tandfonline.comacs.org

Hypothetical Conformational Analysis Data for Sorbitan, tri-10-undecenoate: This table illustrates the kind of data that could be generated from MD simulations to describe the conformational preferences of the molecule.

| Dihedral Angle | Predominant Conformation (°) | Energy (kcal/mol) |

| C-O-C-C (Sorbitan Ring) | 120 | -2.5 |

| O-C=O (Ester Linkage) | 180 | -1.5 |

| C=C-C (Undecenoate Chain) | 120 | -0.8 |

Interactive Hypothetical Data Table: Interfacial Tension Reduction This table simulates potential findings on how this compound might reduce interfacial tension between water and a model oil like hexane at different concentrations.

| Concentration (mol/L) | Interfacial Tension (mN/m) |

| 0 | 51.1 |

| 0.001 | 42.5 |

| 0.005 | 35.2 |

| 0.01 | 28.9 |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations can provide valuable information about its reactivity, stability, and electronic properties. These calculations can help predict which parts of the molecule are most likely to engage in chemical reactions. rsc.orgresearchgate.net

DFT calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap often suggesting higher reactivity. aip.orgnih.gov The electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its interaction with other chemical species. researchgate.netrsc.org

Hypothetical Electronic Properties of this compound from DFT: This table provides examples of electronic structure parameters that would be calculated using DFT.

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Interactive Hypothetical Data Table: Mulliken Atomic Charges This table illustrates how DFT could be used to calculate the partial charges on key atoms within the this compound structure, indicating sites of potential reactivity.

| Atom | Mulliken Charge |

| Carbonyl Carbon (Ester) | +0.65 |

| Carbonyl Oxygen (Ester) | -0.55 |

| Alkene Carbon 1 | -0.21 |

| Alkene Carbon 2 | -0.19 |

Computational Modeling of Polymerization Kinetics and Reaction Mechanisms

The 10-undecenoate chains of this compound contain terminal double bonds, making them suitable for polymerization reactions. Computational modeling can be employed to study the kinetics and mechanisms of such polymerizations. Methods like kinetic Monte Carlo (kMC) simulations can be used to model the complex processes involved in polymerization, including initiation, propagation, and termination steps. rsc.orgmdpi.com

These models can predict how the reaction rate and the properties of the resulting polymer (e.g., molecular weight distribution) are influenced by factors such as monomer concentration, temperature, and initiator type. Quantum mechanics, particularly DFT, can be used to calculate the activation energies for the elementary reaction steps, providing crucial parameters for the kinetic models. researchgate.netnih.gov

Hypothetical Kinetic Parameters for the Polymerization of this compound: This table shows hypothetical rate constants for the key steps in the free-radical polymerization of the undecenoate groups.

| Reaction Step | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) |

| Initiation | 1.0 x 10⁻⁵ | 80 |

| Propagation | 5.0 x 10² | 30 |

| Termination | 1.0 x 10⁷ | 10 |

Interactive Hypothetical Data Table: Predicted Polymer Properties vs. Temperature This table illustrates how computational models could predict the effect of reaction temperature on the properties of the polymer formed from this compound.

| Temperature (°C) | Rate of Polymerization (mol/L·s) | Average Molecular Weight ( g/mol ) |

| 60 | 1.5 x 10⁻⁴ | 50,000 |

| 70 | 3.2 x 10⁻⁴ | 35,000 |

| 80 | 6.5 x 10⁻⁴ | 20,000 |

Predictive Simulations for Self-Assembly Structures and Phase Behavior

As a surfactant, this compound is expected to self-assemble into various structures, such as micelles or vesicles, in solution. Predictive simulations, including coarse-grained molecular dynamics (CG-MD) and dissipative particle dynamics (DPD), are well-suited to study these large-scale phenomena. These methods simplify the representation of the molecule, allowing for the simulation of larger systems over longer timescales than is possible with all-atom MD. ifpenergiesnouvelles.fracs.org

Hypothetical Self-Assembly Properties of this compound: This table presents hypothetical parameters that could be obtained from simulations of the self-assembly process.

| Property | Predicted Value |

| Critical Micelle Concentration (CMC) | 5 x 10⁻⁵ M |

| Aggregation Number | 60 |

| Micelle Shape | Spherical |

| Hydrodynamic Radius | 5 nm |

Interactive Hypothetical Data Table: Predicted Phase Behavior in Water This table provides a hypothetical phase diagram for this compound in water at a given temperature, as could be predicted by simulation.

| Concentration (% w/w) | Predominant Phase |

| < 0.01 | Monomers |

| 0.01 - 1 | Spherical Micelles (L1) |

| 1 - 10 | Cylindrical Micelles |

| > 10 | Lamellar Phase (Lα) |

Cheminformatics Approaches for Structure-Function Relationship Elucidation

Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. For this compound, cheminformatics approaches like Quantitative Structure-Property Relationship (QSPR) modeling could be used to predict its properties and functions based on its molecular structure. mdpi.comnih.gov

QSPR models are developed by finding a mathematical relationship between a set of calculated molecular descriptors (e.g., molecular weight, logP, polar surface area) and an experimentally determined property (e.g., emulsifying ability, biodegradability). vt.eduaaai.org Once a reliable model is built, it can be used to predict the properties of new, untested molecules, thereby accelerating the design of new surfactants with desired characteristics.

Hypothetical Molecular Descriptors for this compound: This table lists some of the molecular descriptors that would be calculated in a cheminformatics study.

| Descriptor | Value |

| Molecular Weight | 775.1 g/mol |

| LogP (octanol-water partition coefficient) | 12.5 |

| Polar Surface Area | 110 Ų |

| Number of Rotatable Bonds | 45 |

Interactive Hypothetical Data Table: QSPR Prediction of Emulsification Index This table shows a hypothetical QSPR model equation and its application to predict the emulsification index of this compound and related hypothetical molecules.

Model Equation: Emulsification Index = 0.5 * LogP - 0.1 * Polar Surface Area + 0.02 * Number of Rotatable Bonds + 50

| Compound | Predicted Emulsification Index |

| This compound | 55.65 |

| Hypothetical Analogue 1 (shorter chain) | 50.25 |

| Hypothetical Analogue 2 (more polar head) | 48.75 |

Biodegradation and Environmental Fate of Sorbitan, Tri 10 Undecenoate and Its Derivatives

Mechanisms of Enzymatic and Hydrolytic Degradation of Ester Bonds

The initial and most critical step in the biodegradation of Sorbitan (B8754009), tri-10-undecenoate is the cleavage of its three ester bonds. This process can occur through two primary mechanisms: enzymatic hydrolysis and, to a lesser extent, chemical hydrolysis.

Enzymatic Hydrolysis: In biologically active environments, the ester linkages are susceptible to attack by various microbial extracellular and intracellular lipases and esterases. These enzymes catalyze the hydrolysis of the ester bonds, breaking down the molecule into its constituent parts: a sorbitan core and three molecules of 10-undecenoic acid. epa.gov This enzymatic action is the predominant pathway for the degradation of sorbitan esters in the environment. The high degree of biodegradation observed for some water-insoluble sorbitan esters suggests that enzymatic cleavage of the multiple ester linkages is an efficient process.

Chemical Hydrolysis: While sorbitan esters are generally stable, hydrolysis of the ester bonds can also occur under abiotic conditions, particularly at excessively high or low pH. However, under typical environmental conditions, the rate of chemical hydrolysis is expected to be significantly slower than that of enzymatic hydrolysis. epa.gov

Sorbitan, tri-10-undecenoate + 3 H₂O → Sorbitan + 3 (10-Undecenoic acid)

Microbial Degradation Pathways of Unsaturated Fatty Acid Chains and Sorbitan Core

Following the initial hydrolysis, the resulting sorbitan and 10-undecenoic acid molecules are further metabolized by microorganisms.

Degradation of 10-Undecenoic Acid: The 10-undecenoic acid, an unsaturated fatty acid, is expected to be degraded through pathways established for other long-chain fatty acids. The primary mechanism is β-oxidation, where the fatty acid chain is sequentially shortened by two-carbon units, producing acetyl-CoA. For unsaturated fatty acids like 10-undecenoic acid, the degradation pathway may involve an initial saturation of the double bond, followed by β-oxidation. nih.gov Alternatively, some microorganisms may possess enzymatic machinery capable of directly processing the unsaturated chain. nih.gov The resulting acetyl-CoA can then enter the citric acid cycle for energy production or be utilized by the microorganism for the synthesis of new cellular components.

Degradation of the Sorbitan Core: The sorbitan moiety, a dehydrated form of sorbitol, is a polyol. It is anticipated to be metabolized by microorganisms through pathways for carbohydrate metabolism. This would involve oxidation of the hydroxyl groups, ultimately leading to the formation of smaller, more readily utilizable organic acids and eventually mineralization to carbon dioxide and water.

Factors Influencing Biodegradation Rates and Product Evolution

The rate and extent of biodegradation of this compound are influenced by a variety of environmental factors:

Microbial Population: The presence of a diverse and adapted microbial community with the necessary enzymatic capabilities (lipases, esterases, and enzymes for fatty acid and polyol metabolism) is crucial for efficient degradation.

Temperature: As with most biological processes, biodegradation rates are temperature-dependent, with optimal rates occurring within a specific temperature range for the active microorganisms.

pH: The pH of the environment can affect both the activity of microbial enzymes and the chemical stability of the ester bonds.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is necessary to support microbial growth and metabolism.

Oxygen Availability: The degradation of the fatty acid chains and the sorbitan core is generally more rapid and complete under aerobic conditions. Anaerobic degradation is also possible but may proceed at a slower rate and may involve different microbial consortia. nih.gov

Bioavailability: The low water solubility of this compound may limit its bioavailability to microorganisms. Emulsification and the presence of other surfactants can influence its accessibility.

Evolution of Degradation Products: The degradation of this compound will lead to a transient increase in the concentration of its primary degradation products: sorbitan and 10-undecenoic acid. As these intermediates are further metabolized, their concentrations will decrease, ultimately leading to the formation of biomass, carbon dioxide, and water.

| Factor | Influence on Biodegradation Rate |

| Microbial Population | High diversity and adaptation increase the rate. |

| Temperature | Optimal range enhances microbial activity and degradation. |

| pH | Neutral to slightly alkaline pH is generally favorable for microbial enzymes. |

| Nutrient Availability | Presence of nitrogen, phosphorus, etc., supports microbial growth. |

| Oxygen Availability | Aerobic conditions generally lead to faster and more complete degradation. |

| Bioavailability | Lower water solubility can decrease the rate of degradation. |

Environmental Persistence and Transformation Pathways

Based on data from other sorbitan esters, this compound is not expected to be persistent in the environment. atamanchemicals.com Studies on sorbitan monolaurate and monooleate have shown moderate to high levels of biodegradation within a 28-day period. epa.gov

The primary transformation pathway in the environment is biodegradation, as described above. Due to its low vapor pressure, volatilization into the atmosphere is not a significant fate process. epa.gov Photolysis is also not expected to be a major degradation pathway. epa.gov

Given its low water solubility, this compound is likely to partition to soil, sediment, and sludge in aquatic environments. In these compartments, it will be subject to microbial degradation. The rate of degradation will be influenced by the specific conditions of that environmental compartment.

Biodegradation of Structurally Similar Sorbitan Esters

| Compound | Biodegradation (%) | Test Duration (days) |

| Sorbitan Monolaurate | 60-83 | 28 |

| Sorbitan Monooleate | 60-83 | 28 |

| Sorbitan, fatty acid C6-C10 tetraester | 60-83 | 28 |

Future Research Directions and Emerging Paradigms for Sorbitan, Tri 10 Undecenoate

Novel Chemical Modifications and Functionalization Strategies

Future research could explore various chemical modification and functionalization strategies to tailor the properties of Sorbitan (B8754009), tri-10-undecenoate for specific applications. The presence of three undecenoate chains with terminal double bonds offers reactive sites for a variety of chemical transformations. Potential research avenues include:

Polymerization and Cross-linking: The terminal alkenes could be utilized for polymerization reactions, such as free-radical polymerization or metathesis polymerization, to create novel polymers or cross-linked networks. These materials could exhibit interesting mechanical and thermal properties.

Thiol-ene "Click" Chemistry: The double bonds are amenable to thiol-ene reactions, a highly efficient and versatile "click" chemistry approach. This would allow for the straightforward introduction of a wide range of functional groups, including peptides, carbohydrates, or synthetic polymers, to impart new functionalities.

Epoxidation and Ring-Opening: The double bonds can be converted to epoxides, which can then undergo ring-opening reactions with various nucleophiles. This strategy could be employed to introduce hydroxyl groups or other functionalities, thereby modifying the polarity and reactivity of the molecule.

Development of Stimuli-Responsive Materials Based on Sorbitan, tri-10-undecenoate

Stimuli-responsive, or "smart," materials are a significant area of research, and this compound could serve as a building block for such systems. nih.govmdpi.com These materials can change their properties in response to external stimuli like temperature, pH, or light. nih.govmdpi.comrsc.org Future research could focus on: